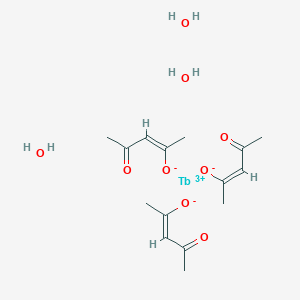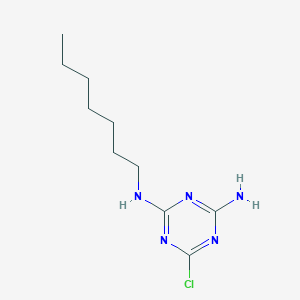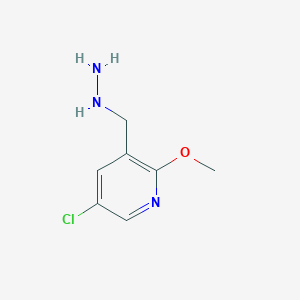
5-Chloro-3-(hydrazinylmethyl)-2-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-(hydrazinylmethyl)-2-methoxypyridine is a heterocyclic organic compound that contains a pyridine ring substituted with a chloro group, a methoxy group, and a hydrazinylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(hydrazinylmethyl)-2-methoxypyridine typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-methoxypyridine.
Hydrazinylmethylation: The hydrazinylmethyl group is introduced through a reaction with hydrazine derivatives under controlled conditions. This step often requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
5-Chloro-3-(hydrazinylmethyl)-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: 3-(Hydrazinylmethyl)-2-methoxypyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
5-Chloro-3-(hydrazinylmethyl)-2-methoxypyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting bacterial or viral infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of pyridine derivatives, including their antimicrobial and anticancer properties.
作用机制
The mechanism of action of 5-Chloro-3-(hydrazinylmethyl)-2-methoxypyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in microbial or cancer cell proliferation.
Pathways: It can interfere with metabolic pathways critical for cell survival, leading to cell death or inhibition of growth.
相似化合物的比较
Similar Compounds
5-Chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one: This compound has similar structural features but different functional groups, leading to distinct biological activities.
5-Chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide: Another compound with a chloro and hydrazinyl group but with an indole ring instead of a pyridine ring.
Uniqueness
5-Chloro-3-(hydrazinylmethyl)-2-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C7H10ClN3O |
|---|---|
分子量 |
187.63 g/mol |
IUPAC 名称 |
(5-chloro-2-methoxypyridin-3-yl)methylhydrazine |
InChI |
InChI=1S/C7H10ClN3O/c1-12-7-5(3-11-9)2-6(8)4-10-7/h2,4,11H,3,9H2,1H3 |
InChI 键 |
FNHCKCNGKGVBFK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=N1)Cl)CNN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


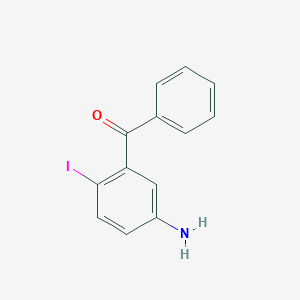


![(1R,4S,7S,9S)-4-[(5-bromo-1-tert-butylbenzotriazol-4-yl)methyl]-7-methyl-4-(2-phenoxyethyl)-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one](/img/structure/B13131800.png)
![1-((1R,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone](/img/structure/B13131806.png)
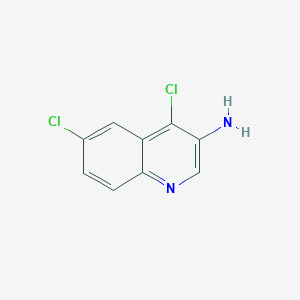

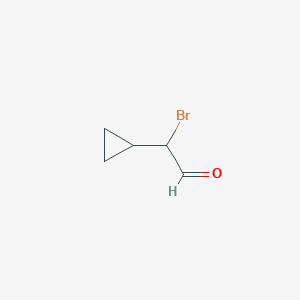
![N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline](/img/structure/B13131841.png)
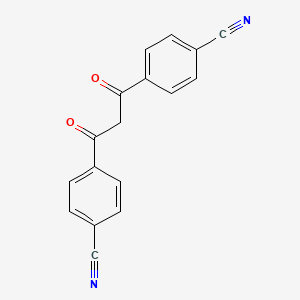
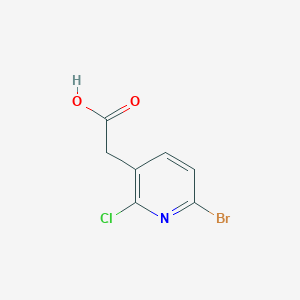
![Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13131860.png)
